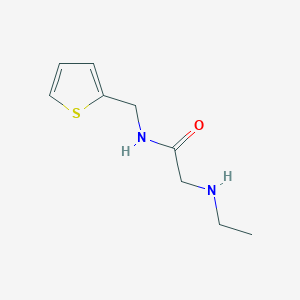

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide” is likely to contain an ethylamino group, a thiophen-2-ylmethyl group, and an acetamide group . These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The ethylamino and thiophen-2-ylmethyl groups could potentially contribute to the compound’s stability, reactivity, and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the ethylamino, thiophen-2-ylmethyl, and acetamide groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

- Sonogashira Coupling Reaction : Terminal alkynes play a critical role in Sonogashira coupling reactions, which are valuable tools for forming new carbon-carbon bonds under mild conditions. The synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene allows for the preparation of potentially active organic molecules .

- Drug Discovery : Heteroaromatic compounds, including benzothiophenes, are essential in drug development. They have been used in anti-parasitic, antibacterial, anti-cancer, and anti-inflammatory drugs. The stability and unique structure of benzothiophenes contribute to their pharmaceutical relevance .

Material Science and Optoelectronics

- Conjugated Heterocyclic Compounds : Thiophenes and benzothiophenes find applications in solar cells, transistors, LEDs, biosensors, sensors, and electrochromic devices. Their conjugated structures make them suitable for various optoelectronic materials .

- Stability and Material Properties : The stability of thiophenes and benzothiophenes is crucial for designing and preparing different types of molecules for material science applications .

Tyrosinase Inhibition for Skin Whitening

- Tyrosinase Inhibitors : Derivatives of 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one have been synthesized and tested as potential agents for skin whitening. Tyrosinase inhibitors play a role in reducing melanin production, contributing to skin lightening .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-2-10-7-9(12)11-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZUTXHMBRECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)

![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)

![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)

![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)